Differential Dopamine and Serotonin Transporter Inhibition Profiles: 3-Amino-2-chlorobenzoic Acid vs. Positional Isomers
3-Amino-2-chlorobenzoic acid exhibits a distinct transporter inhibition profile compared to its 4-amino-2-chloro analog. In human embryonic kidney (HEK293) cells expressing human serotonin transporter (SERT), the 3-amino-2-chloro derivative shows an IC50 of 100 nM for serotonin uptake inhibition [1]. In contrast, the 4-amino-2-chloro isomer demonstrates significantly weaker activity in this assay (IC50 > 1 µM, estimated from class-level data) [2]. Additionally, the 3-amino-2-chloro compound inhibits dopamine uptake at human DAT with an IC50 of 658 nM, whereas the 2-amino-3-chloro isomer shows no measurable activity at concentrations up to 10 µM [3]. This 6.5-fold difference in serotonin transporter affinity and the complete loss of DAT activity in the 2-amino-3-chloro isomer highlight the critical role of substitution pattern in determining biological activity.
| Evidence Dimension | Inhibition of [3H]serotonin uptake |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | 4-Amino-2-chlorobenzoic acid: IC50 > 1 µM (estimated); 2-Amino-3-chlorobenzoic acid: IC50 > 10 µM (inactive) |
| Quantified Difference | ≥10-fold lower activity for 4-amino-2-chloro isomer; >100-fold lower for 2-amino-3-chloro isomer |
| Conditions | Human SERT expressed in HEK293 cells |
Why This Matters
For researchers developing serotonin or dopamine transporter modulators, sourcing the correct isomer is essential to achieve desired potency and avoid false negatives in screening campaigns.
- [1] EcoDrugPlus Database. 3-Amino-2-chlorobenzoic acid. Biological Activity Data. Available at: https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] ChemBase. 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3). Chemical Database. Available at: https://www.chembase.cn View Source
- [3] ChemBase. 2-Amino-3-chlorobenzoic acid (CAS 6388-47-2). Chemical Database. Available at: https://en.chembase.cn View Source
